molecular formula C13H15NO3 B2766164 (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid CAS No. 1321941-44-9

(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid

Cat. No. B2766164
CAS RN: 1321941-44-9
M. Wt: 233.267
InChI Key: UZMQMLGYXXYAJR-YFHOEESVSA-N
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Description

The compound is an organic molecule with a carboxylic acid group (-COOH), an amine group (-NH2), and a benzyl group (C6H5CH2-). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar carboxylic acid and amine groups, which could participate in hydrogen bonding. The benzyl group is a common structural motif in organic chemistry and is known to influence the physical and chemical properties of compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The amine group could participate in reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar carboxylic acid and amine groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Molecular Structure and Interaction

Studies on compounds closely related to (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid reveal insights into their molecular structure and interactions. For example, N-Phenylmaleamic acid, with its planar molecules, forms intramolecular hydrogen bonds and adjacent molecules link via N—H⋯O hydrogen bonds into a flat ribbon, highlighting the structural dynamics that could be relevant for similar compounds (Lo & Ng, 2009).

Enzyme Inhibition and Neuroprotective Agents

The synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, have been described as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their neuroprotective potential, showcasing the therapeutic relevance of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs (Drysdale et al., 2000).

Spectroscopic Analysis and Cytotoxicity

Research into derivatives of N-maleanilinic acid, such as spectroscopic investigation of para-methyl and para-methoxy maleanilinic acids, utilizes experimental techniques and theoretical calculations to understand their structures and effects. These compounds have shown effectiveness against carcinoma cells, indicating potential applications in cancer therapy (Zayed et al., 2019).

Synthetic Applications

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) demonstrates utility as a building block for peptidomimetics and combinatorial chemistry. Its synthesis and the derived products highlight the versatility of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid and similar compounds in designing complex molecular architectures (Pascal et al., 2000).

Metal Complex Formation and Sensing Applications

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions have been synthesized and characterized, showcasing the material's potential in adsorption properties and as catalysts. This research broadens the application spectrum of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs in materials science and catalysis (Ferenc et al., 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials .

properties

IUPAC Name

(Z)-3-methyl-4-[(4-methylphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)8-14-13(17)10(2)7-12(15)16/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQMLGYXXYAJR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C\C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid

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